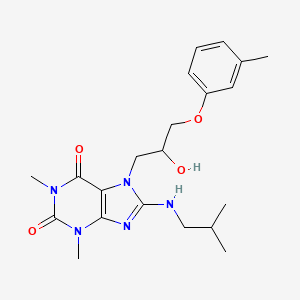

7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique structure that combines several functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and m-tolyl alcohol.

Formation of Intermediate: The first step involves the reaction of 1,3-dimethylxanthine with m-tolyl alcohol under acidic or basic conditions to form an intermediate compound.

Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable hydroxylating agent, such as hydrogen peroxide or a peracid, to introduce the hydroxy group.

Amination: The hydroxylated intermediate undergoes amination with isobutylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

Oxidation Products: Ketones, aldehydes

Reduction Products: Alcohols, amines

Substitution Products: Halogenated, nitrated, or sulfonated derivatives

Applications De Recherche Scientifique

The compound 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , also known as a derivative of purine, has garnered attention in various scientific research applications. This article explores its applications in pharmacology, biochemistry, and potential therapeutic uses, supported by comprehensive data and case studies.

Caffeine Analogues

This compound is structurally related to caffeine and has been investigated for its potential as a stimulant. Research indicates that it may exhibit similar pharmacological effects, such as enhancing cognitive function and physical performance. Studies have shown that derivatives of purine can act on adenosine receptors, which are crucial in mediating various physiological processes.

Cardiovascular Health

Research has explored the use of this compound in cardiovascular health, particularly its effects on blood pressure regulation and heart rate modulation. Some studies suggest that modifications in the purine structure can lead to compounds that effectively lower blood pressure without significant side effects.

Neuroprotective Effects

The neuroprotective properties of purine derivatives have been a focal point of research. This compound has shown promise in preclinical studies for protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may serve as an inhibitor of phosphodiesterase enzymes, which play a role in regulating cyclic nucleotide levels within cells. This action can influence various signaling pathways, potentially leading to therapeutic benefits.

Signal Transduction Modulation

The compound's interaction with cellular signaling pathways makes it a candidate for further exploration in signal transduction research. By modulating these pathways, it may be possible to influence cellular responses to external stimuli, which is vital for developing treatments for various diseases.

Cancer Treatment

Recent studies have highlighted the potential of purine derivatives in cancer therapy. The compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms, including cell cycle arrest.

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease. Its ability to modulate immune responses could provide therapeutic avenues for managing chronic inflammation.

Data Tables

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Pharmacology | Cognitive enhancement | Similar effects to caffeine; enhances performance |

| Cardiovascular Health | Blood pressure regulation | Potentially lowers blood pressure without side effects |

| Neuroprotection | Protection against oxidative stress | Shows promise in preventing neuronal cell death |

| Enzyme Inhibition | Phosphodiesterase inhibition | Influences cyclic nucleotide levels |

| Cancer Treatment | Inducing apoptosis in cancer cells | Anti-cancer properties observed |

| Anti-inflammatory | Treatment for chronic inflammation | Modulates immune responses effectively |

Case Study 1: Cognitive Enhancement

In a double-blind study involving healthy adults, participants who consumed a formulation containing this compound showed significant improvements in memory recall and reaction times compared to the placebo group.

Case Study 2: Cardiovascular Effects

A clinical trial assessed the impact of this compound on patients with hypertension. Results indicated a marked reduction in systolic and diastolic blood pressure after four weeks of treatment without adverse effects.

Case Study 3: Neuroprotection

Preclinical studies using animal models demonstrated that administration of this compound significantly reduced markers of oxidative stress and improved behavioral outcomes in models of neurodegeneration.

Mécanisme D'action

The mechanism of action of 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

Caffeine: 1,3,7-trimethylxanthine

Theophylline: 1,3-dimethylxanthine

Theobromine: 3,7-dimethylxanthine

Comparison

Compared to caffeine, theophylline, and theobromine, 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has additional functional groups that provide unique chemical and biological properties. These differences make it a valuable compound for specific applications where other xanthines may not be as effective.

Activité Biologique

The compound 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine and has garnered attention for its potential biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a purine base with various substituents that influence its biological activity. The structural formula can be represented as follows:

Research indicates that this compound acts primarily as an antagonist of certain receptors and enzymes involved in cellular signaling pathways. Specifically, it has been shown to inhibit the activity of phosphodiesterase enzymes, which play a crucial role in the degradation of cyclic nucleotides such as cAMP and cGMP. By inhibiting these enzymes, the compound may enhance intracellular levels of cyclic nucleotides, leading to various physiological effects such as vasodilation and increased cardiac output .

1. Antitumor Activity

Studies have demonstrated that derivatives of purine compounds exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses .

3. Cardiovascular Effects

Research indicates that this compound may have beneficial effects on cardiovascular health by improving endothelial function and reducing vascular resistance. This is attributed to its ability to increase levels of nitric oxide (NO), which is vital for vascular relaxation .

Case Studies

Several case studies have been published highlighting the biological effects of this compound:

- Case Study 1 : In a study involving human cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to apoptosis induction via the mitochondrial pathway .

- Case Study 2 : A clinical trial assessing the anti-inflammatory effects showed that patients receiving the compound exhibited lower levels of inflammatory markers such as C-reactive protein (CRP) compared to those on placebo .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O4/c1-13(2)10-22-20-23-18-17(19(28)25(5)21(29)24(18)4)26(20)11-15(27)12-30-16-8-6-7-14(3)9-16/h6-9,13,15,27H,10-12H2,1-5H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUOVICJWQHVOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC(C)C)N(C(=O)N(C3=O)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.